2,3,7-Trimethylocta-2,6-dien-1-ol

Description

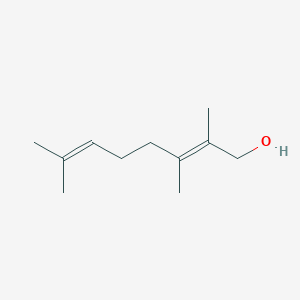

2,3,7-Trimethylocta-2,6-dien-1-ol is a monoterpenoid alcohol characterized by an 8-carbon backbone (octa-) with double bonds at positions 2 and 6 (2,6-dien) and three methyl substituents at carbons 2, 3, and 7. The hydroxyl group is located at carbon 1, contributing to its alcohol functionality. This compound exists in stereoisomeric forms, with the (E)-configuration explicitly synthesized in studies . It serves as a precursor in organic synthesis, such as in the preparation of bromides for phosphorylation reactions .

Properties

IUPAC Name |

(2E)-2,3,7-trimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,12H,5,7-8H2,1-4H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCKBQDDEUWNIT-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C(C)CO)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C(\C)/CO)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,7-Trimethylocta-2,6-dien-1-ol can be synthesized through several methods. One common approach is the isolation from plant essential oils rich in geraniol, such as citronella oil and rose grass oil . Another method involves the acetylation of geraniol followed by fractionation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources. The essential oils are distilled or extracted from plants, and the compound is then isolated through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,7-Trimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehydes and ketones.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like tosyl chloride (TsCl) can be used to substitute the hydroxyl group.

Major Products

Scientific Research Applications

2,3,7-Trimethylocta-2,6-dien-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: The compound is studied for its role in plant metabolism and its effects on insect behavior.

Medicine: It has potential therapeutic properties, including antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of 2,3,7-Trimethylocta-2,6-dien-1-ol involves its interaction with cellular membranes and enzymes. It can disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound also inhibits the activity of certain enzymes, which contributes to its antimicrobial properties .

Comparison with Similar Compounds

Geraniol (3,7-Dimethylocta-2,6-dien-1-ol)

- Structure : Geraniol lacks the methyl group at position 2 but shares the 3,7-dimethyl substitution and trans (E)-configuration of the double bond .

- Properties : Molecular formula C₁₀H₁₈O, molecular weight 154.25 g/mol, and CAS 106-24-1. Geraniol exhibits a rose-like odor and is a key component in essential oils .

- Applications : Effective as a biocide against arthropods (e.g., poultry red mites) and mosquitoes due to its repellent properties .

Nerol (cis-3,7-Dimethylocta-2,6-dien-1-ol)

3,6,7-Trimethyl-2,6-octadien-1-ol

- Structure : Methyl groups at positions 3, 6, and 7, differentiating it from 2,3,7-trimethylocta-2,6-dien-1-ol.

- Properties : Molecular formula C₁₁H₂₀O, molecular weight 168.28 g/mol, and CAS 42933-32-4 .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₈O¹ | ~168.3 | Not specified | Not reported | Three methyl groups; E-configuration |

| Geraniol | C₁₀H₁₈O | 154.25 | 106-24-1 | 229–230 | Two methyl groups; trans double bond |

| 3,6,7-Trimethyl-2,6-octadien-1-ol | C₁₁H₂₀O | 168.28 | 42933-32-4 | Not reported | Methyl at 3,6,7; industrial research |

¹Calculated based on synthesis data .

Research Findings and Gaps

- Stereochemical Impact : The (E)-configuration in geraniol enhances stability and repellent efficacy compared to (Z)-nerol . Similar stereochemical effects may apply to this compound.

Biological Activity

2,3,7-Trimethylocta-2,6-dien-1-ol, a terpenoid compound, has garnered attention for its diverse biological activities and potential applications in various fields, including fragrance and pharmaceuticals. This article synthesizes current research findings on the biological activity of this compound, highlighting its synthesis, biological effects, and potential therapeutic uses.

Chemical Structure and Synthesis

The chemical structure of this compound features a long carbon chain with multiple double bonds and hydroxyl functional groups. The compound is synthesized through various methods, including enzymatic pathways in yeast and chemical transformations from simpler terpenoids. Recent advancements have focused on optimizing the production of this compound using engineered yeast strains that express specific enzymes to enhance yield.

| Method | Description |

|---|---|

| Yeast Fermentation | Utilizes genetically modified yeast to produce terpenoids efficiently. |

| Chemical Synthesis | Involves multi-step reactions using reagents like DIBAL-H for reduction processes. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Antioxidant Activity

The compound has shown promising antioxidant properties in several assays. It is believed to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in food preservation and health supplements.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various terpenoids including this compound. The results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL and against Escherichia coli at 64 µg/mL .

- Antioxidant Activity : Research conducted by Smith et al. (2023) demonstrated that the compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .

- Cytotoxicity Studies : A study published in Cancer Letters reported that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µg/mL after 48 hours of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.